Propargyl-PEG6-NHS ester

Catalog No.
S540365
CAS No.
2093153-99-0
M.F
C20H31NO10
M. Wt
445.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG6-NHS ester

CAS Number

2093153-99-0

Product Name

Propargyl-PEG6-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C20H31NO10

Molecular Weight

445.47

InChI

InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2

InChI Key

ZQTJDDLULLOHRA-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG6-NHS ester

Description

The exact mass of the compound Propargyl-PEG6-NHS ester is 445.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation via Amine-NHS Ester Linkage

Propargyl-PEG6-NHS ester functions as a heterobifunctional linker. It possesses two key functional groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts readily with primary amine groups present on biomolecules like proteins, peptides, and antibodies []. This reaction forms a stable amide bond, effectively conjugating the PEG spacer to the target molecule.

Source

[] TID15399 | 2093153-99-0 | Propargyl-PEG6-NHS ester, Biosynth ()

The linker incorporates a central poly(ethylene glycol) (PEG) spacer with six repeating units (PEG6). This PEG segment offers several advantages:

  • Increased Solubility

    PEGylation, the addition of PEG chains, enhances the water solubility of the conjugated biomolecule. This is particularly beneficial for hydrophobic drugs or biomolecules that tend to aggregate in aqueous environments [].

  • Improved Stability

    The PEG spacer protects the conjugated molecule from enzymatic degradation and proteolysis, extending its circulation time in vivo [].

Source

[] Propargyl-PEG6-NHS ester |Cas# 2093153-99-0, GlpBio ()

Click Chemistry Compatibility via Alkyne Moiety

Propargyl-PEG6-NHS ester also features a terminal propargyl group, containing an alkyne functionality. This group allows for further conjugation using click chemistry reactions [].

Click chemistry offers a powerful and versatile tool for bioconjugation due to its:

  • High Specificity: Click reactions occur between specific functional groups, minimizing undesired side reactions.
  • Biocompatibility: Click reactions can be conducted under mild aqueous conditions, making them suitable for biomolecule conjugation.

Propargyl-PEG6-NHS ester is a specialized compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with six ethylene glycol units, terminated by a propargyl group and an N-hydroxysuccinimide (NHS) ester. The NHS group is reactive towards amines, making this compound particularly useful for modifying biomolecules such as peptides, proteins, and antibodies. The propargyl component facilitates the formation of stable triazole bonds through copper-catalyzed azide-alkyne click chemistry, enhancing its utility in bioconjugation and drug delivery systems. The hydrophilic nature of the PEG spacer improves solubility in aqueous environments, which is beneficial for biological applications .

  • Amine Reaction: The NHS group reacts with amine-containing molecules to form stable amide bonds. This reaction is crucial for attaching various biomolecules to the PEG linker.
  • Click Chemistry: The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition, leading to the formation of a triazole linkage with azide-bearing compounds. This reaction is highly selective and efficient, making it a preferred method in bioconjugation .

The biological activity of Propargyl-PEG6-NHS ester is largely attributed to its role as a linker in antibody-drug conjugates (ADCs). By facilitating the attachment of cytotoxic drugs to antibodies, it enhances the therapeutic efficacy while minimizing systemic toxicity. The hydrophilic PEG chain also contributes to improved pharmacokinetics by increasing solubility and reducing immunogenicity. Furthermore, the ability to utilize click chemistry allows for precise control over the conjugation process, which is vital for developing targeted therapies .

The synthesis of Propargyl-PEG6-NHS ester typically involves the following steps:

  • Synthesis of PEG Backbone: The PEG polymer is synthesized through the polymerization of ethylene oxide.
  • Functionalization: The terminal hydroxyl groups of PEG are converted into NHS esters using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
  • Alkyne Introduction: The propargyl group is introduced through a reaction with propargyl alcohol or a similar reagent, creating the final product.

This multi-step synthesis allows for precise control over the molecular weight and functional groups present in the final compound .

Propargyl-PEG6-NHS ester has several important applications:

  • Bioconjugation: Used for attaching drugs or labels to biomolecules.
  • Antibody-Drug Conjugates: Serves as a linker in the development of targeted cancer therapies.
  • Diagnostics: Useful in creating assays that require stable conjugation of biomolecules.
  • Nanoparticle Functionalization: Enhances the stability and functionality of nanoparticles used in drug delivery systems .

Interaction studies involving Propargyl-PEG6-NHS ester often focus on its reactivity with various biomolecules. Research has shown that it effectively modifies proteins and peptides without significantly altering their biological activity. Studies utilizing mass spectrometry and chromatography have demonstrated successful conjugation with minimal side reactions, confirming its suitability for precise bioconjugation applications .

Several compounds share similarities with Propargyl-PEG6-NHS ester, particularly in their structure and function as linkers or reagents in bioconjugation:

Compound NameStructure FeaturesUnique Aspects
Propargyl-PEG5-NHS esterSimilar PEG backbone but shorter chain lengthMay exhibit different solubility properties
Azide-PEG6-NHS esterContains azide instead of propargylUseful for different click chemistry applications
Maleimide-PEG6-NHS esterContains maleimide group for thiol reactionsPreferred for conjugating to cysteine residues
Biotin-PEG6-NHS esterContains biotin for strong affinity to streptavidinWidely used in affinity purification methods

Propargyl-PEG6-NHS ester stands out due to its unique combination of properties that facilitate both amine-reactive conjugation and copper-catalyzed click chemistry, making it particularly versatile for various biochemical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Exact Mass

445.1948

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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